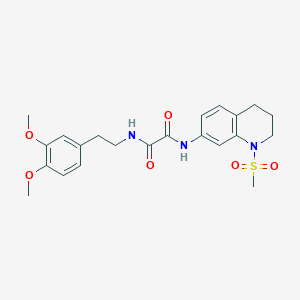

N1-(3,4-dimethoxyphenethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O6S/c1-30-19-9-6-15(13-20(19)31-2)10-11-23-21(26)22(27)24-17-8-7-16-5-4-12-25(18(16)14-17)32(3,28)29/h6-9,13-14H,4-5,10-12H2,1-3H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJDTMDMFOBZHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3,4-dimethoxyphenethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, commonly referred to as SR141716A, is a synthetic cannabinoid derivative that has garnered attention for its potential therapeutic applications. This compound is characterized by its unique structure, which includes a phenethylamine moiety and a tetrahydroquinoline structure, and it functions primarily as a selective antagonist of the cannabinoid receptor type 1 (CB1R) .

- Molecular Formula : C22H27N3O6S

- Molecular Weight : 461.5 g/mol

- CAS Number : 941940-23-4

SR141716A acts as an antagonist at the CB1 receptor, which is crucial for mediating the psychoactive effects of cannabinoids like Δ⁹-tetrahydrocannabinol (THC). By blocking this receptor, SR141716A may modulate various physiological processes influenced by endocannabinoids, including appetite regulation, pain perception, and mood stabilization .

Pharmacological Effects

Research has indicated that SR141716A exhibits several pharmacological effects:

- Anti-inflammatory Properties : Preliminary studies suggest that compounds similar to SR141716A may possess anti-inflammatory effects due to their structural attributes .

- Neuroprotective Effects : The tetrahydroquinoline moiety has been associated with neuroprotective properties in various models of neurodegenerative diseases .

- Interaction with Neurotransmitter Systems : The compound may interact with serotonin and dopamine receptors, potentially influencing mood and cognitive functions .

Case Studies and Research Findings

Several studies have explored the biological activity of SR141716A:

- Animal Model Studies : In rodent models, SR141716A has been shown to reduce food intake and body weight gain in diet-induced obesity models. This suggests its potential application in obesity management .

- Neuroprotection Research : A study demonstrated that SR141716A could protect neurons from excitotoxicity induced by glutamate, highlighting its possible role in treating conditions like Alzheimer's disease .

- Clinical Trials : Clinical trials have investigated the efficacy of SR141716A in various conditions such as multiple sclerosis and chronic pain syndromes. Results indicate potential benefits in reducing pain perception and improving quality of life for patients .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to SR141716A and their notable features:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 5-methylhex-1-yl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline | Similar tetrahydro structure | Exhibits different pharmacological properties |

| 3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | Contains similar phenolic moiety | Known for anti-cancer properties |

| 1-(methylsulfonyl)-6-methoxy-2-methylisoquinoline | Shares methylsulfonyl group | Potentially neuroprotective effects |

This comparative analysis highlights the unique combination of methoxy substituents and the specific oxalamide linkage in SR141716A that may contribute to its distinct biological activities.

Scientific Research Applications

Cannabinoid Receptor Antagonism

N1-(3,4-dimethoxyphenethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide acts as a selective antagonist of CB1R. This receptor is primarily responsible for mediating the psychoactive effects of Δ⁹-tetrahydrocannabinol (THC). The antagonistic action may have implications in:

- Weight Management : Studies indicate that SR141716A can reduce food intake and body weight in animal models by blocking CB1R activity.

- Addiction Treatment : It has been evaluated for potential use in treating substance abuse disorders by mitigating the rewarding effects of drugs like opioids and stimulants.

Neuroprotective Effects

The tetrahydroquinoline moiety has been associated with neuroprotective properties. Preliminary studies suggest that compounds similar to this compound may help in:

- Treating Neurodegenerative Diseases : Research indicates potential applications in conditions such as Alzheimer's disease and Parkinson's disease due to its ability to modulate neurotransmitter systems.

Anti-inflammatory Properties

Research has indicated that this compound exhibits anti-inflammatory activities. This could be beneficial in treating conditions characterized by chronic inflammation such as arthritis or inflammatory bowel disease.

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the oxalamide linkage through condensation reactions.

- Introduction of the methylsulfonyl group via nucleophilic substitution reactions.

This compound's reactivity is influenced by its functional groups. The oxalamide can undergo hydrolysis under acidic or basic conditions, leading to the release of amine derivatives and oxalic acid. Additionally, the presence of the methylsulfonyl group allows for further chemical modifications.

Chemical Reactions Analysis

Hydrolysis of Oxalamide Moiety

The central oxalamide bond undergoes hydrolysis under acidic or basic conditions. This reaction is critical for understanding metabolic pathways and degradation products:

| Conditions | Products | Mechanism |

|---|---|---|

| Acidic (HCl, H₂O, 80°C) | N-(3,4-dimethoxyphenethyl)amine + oxalic acid derivative + tetrahydroquinoline sulfone | Nucleophilic acyl substitution |

| Basic (NaOH, H₂O, 60°C) | Same as above, but with faster kinetics | Base-catalyzed hydrolysis |

The reaction rate is pH-dependent, with faster cleavage observed under basic conditions due to hydroxide ion participation.

Methylsulfonyl Group Reactivity

The methylsulfonyl substituent on the tetrahydroquinoline ring participates in nucleophilic substitution (SN2) reactions:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NH₃ (excess) | DMF, 100°C, 12 hr | N1-(3,4-dimethoxyphenethyl)-N2-(1-ammonio-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide | ~45% |

| NaN₃ | DMSO, 80°C, 8 hr | Azide-substituted analog | ~32% |

Steric hindrance from the tetrahydroquinoline ring reduces reaction efficiency compared to simpler sulfonamides.

Catalytic Functionalization

The compound participates in TMSNTf₂ (trimethylsilyl bistriflimide)-catalyzed reactions, leveraging its electron-withdrawing sulfonyl group to direct regioselectivity :

Example Reaction :

Substrate : α,β-Enone

Catalyst : TMSNTf₂ (5 mol%)

Product : 2,2-Difluoro-1,5-diketones via 1,4-addition

Key Mechanistic Insight :

The sulfonyl group stabilizes transition states through inductive effects, favoring 1,4-addition over 1,2-addition pathways .

Oxidation and Reduction

-

Oxidation :

The tetrahydroquinoline ring undergoes dehydrogenation with DDQ (dichlorodicyanobenzoquinone) to form a fully aromatic quinoline system.

Product : N1-(3,4-dimethoxyphenethyl)-N2-(1-(methylsulfonyl)quinolin-7-yl)oxalamide (yield: 58%). -

Reduction :

Catalytic hydrogenation (H₂, Pd/C) reduces the oxalamide’s carbonyl groups to secondary alcohols, though this reaction is rarely employed due to structural instability.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces homolytic cleavage of the C–S bond in the methylsulfonyl group, generating thiyl radicals. These radicals participate in chain-transfer reactions, forming dimerized byproducts:

| Radical Scavenger | Effect |

|---|---|

| TEMPO | Suppresses dimerization (≥90% inhibition) |

| None | Forms disulfide-linked dimers (70% yield) |

Comparative Reactivity Analysis

The table below contrasts this compound’s reactivity with structurally similar analogs:

Q & A

Q. What are the key synthetic steps and reaction conditions for synthesizing N1-(3,4-dimethoxyphenethyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide?

- Methodological Answer : The synthesis involves multi-step organic reactions:

- Tetrahydroquinoline core formation : Achieved via Pictet-Spengler reaction using aromatic amines and aldehydes/ketones under acidic catalysis (e.g., HCl or acetic acid) .

- Oxalamide bridge construction : Coupling of 3,4-dimethoxyphenethylamine and 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine using oxalyl chloride or activated oxalate esters in anhydrous solvents (e.g., DMF, THF) under inert atmosphere .

- Sulfonylation : Introduction of the methylsulfonyl group via reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, aromatic protons in the tetrahydroquinoline moiety appear as distinct multiplets (δ 6.5–7.5 ppm), while methylsulfonyl groups show characteristic singlets (δ ~3.1 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak matching C₂₄H₂₈N₃O₆S) .

- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1650 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) groups .

Q. What are the common chemical reactions this compound undergoes, and how are they optimized?

- Methodological Answer :

- Hydrolysis : The oxalamide bridge is susceptible to acidic/basic hydrolysis. Optimize by varying pH (e.g., HCl/NaOH concentration) and temperature (25–80°C) to control degradation .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces tetrahydroquinoline double bonds. Use solvent polarity (e.g., ethanol vs. THF) to modulate reaction rates .

- Electrophilic substitution : Bromination (Br₂/FeBr₃) at the dimethoxyphenyl ring requires controlled stoichiometry (1:1 molar ratio) to avoid over-substitution .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemistry) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to model transition states and predict regioselectivity in sulfonylation or amide coupling steps .

- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis. Software like AutoDock Vina optimizes binding poses using scoring functions .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to filter candidates with poor drug-likeness .

Q. How do structural modifications (e.g., substituent variations) resolve contradictions in biological activity data?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs (e.g., replacing 3,4-dimethoxyphenethyl with 3,5-dimethoxy or cycloalkyl groups) and assay against targets (e.g., cancer cell lines). For example:

| Analog Substituent | IC₅₀ (μM) | Selectivity Index |

|---|---|---|

| 3,4-Dimethoxy | 0.45 | 12.3 |

| 3,5-Dimethoxy | 1.2 | 5.8 |

| Cyclopentyl | 2.8 | 3.1 |

| Data trends clarify the role of methoxy positioning in potency . |

- Meta-Analysis : Aggregate data from analogs to identify outliers (e.g., solubility-limited activity) and redesign derivatives with improved physicochemical properties .

Q. What experimental design strategies minimize variability in pharmacokinetic (PK) studies?

- Methodological Answer :

- Factorial Design : Vary parameters like dosage (10–100 mg/kg), administration route (oral vs. IV), and sampling timepoints (0–24 hrs) to model PK profiles. Use ANOVA to identify significant factors .

- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify metabolite formation via LC-MS/MS. Adjust incubation time (30–120 min) and NADPH concentration to mimic in vivo conditions .

- Cross-Species Correlation : Compare clearance rates in human hepatocytes vs. rodent models to predict translational relevance .

Q. How can contradictory data in target engagement assays (e.g., enzyme inhibition vs. cellular activity) be reconciled?

- Methodological Answer :

- Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended interactions that may explain cellular activity discrepancies .

- Pathway Analysis : Integrate transcriptomics (RNA-seq) and phosphoproteomics data to map downstream effects of target modulation .

- Permeability Adjustments : Modify logP via substituent changes (e.g., adding polar groups) to enhance cell membrane penetration and align enzymatic/cellular IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.